molecular formula C6H14ClNO3 B11944800 Isopropyl 2-amino-3-hydroxypropanoate hydrochloride

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No.: B11944800
M. Wt: 183.63 g/mol
InChI Key: ZQSBPSWEMOKULO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-3-hydroxypropanoate hydrochloride typically involves the esterification of L-serine with isopropanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-amino-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Additionally, its structural similarity to L-serine allows it to participate in protein synthesis and other cellular functions .

Comparison with Similar Compounds

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.

    Propyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with a propyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

propan-2-yl 2-amino-3-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H

InChI Key

ZQSBPSWEMOKULO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CO)N.Cl

Origin of Product

United States

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